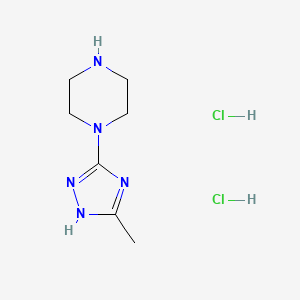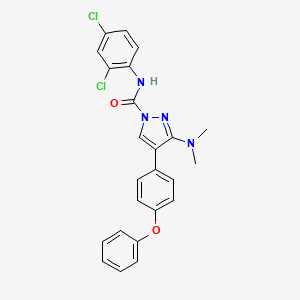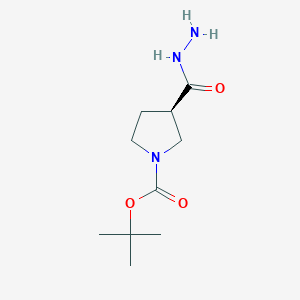
3-Bromo-7-fluoro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-fluoro-1,5-naphthyridine is a chemical compound with the CAS Number: 2418668-79-6 . It has a molecular weight of 227.04 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been covered in several studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula 1S/C8H4BrFN2/c9-5-1-7-8 (11-3-5)2-6 (10)4-12-7/h1-4H .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including this compound, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 227.04 .Scientific Research Applications
Selectivity and Fluorescent Probes
- Triplex DNA Detection : A study involving the synthesis of a bromoacridine-linked, bifunctional fluorophore conjugate highlighted its good selectivity for triplex DNA over duplex DNA, single-stranded DNA, and other forms, demonstrating the utility of bromo-fluoro naphthyridine derivatives in the development of selective fluorescent probes for nucleic acid structures (Sharma & Fraser, 2021).
Chemosensors for Ion Detection
- F− and Hg2+ Ion Detection : Derivatives of 1,8-naphthyridine, including those with bromo and fluoro substituents, have been designed and synthesized as dual-mode chemosensors for F− and Hg2+ ions. These sensors exhibit fluorescence 'turn-on' and 'turn-off' modes, mimicking INHIBIT molecular logic behavior and highlighting the potential of bromo-fluoro naphthyridine compounds in environmental monitoring and analytical chemistry (Chahal & Sankar, 2015).
Antibacterial Agents
- Antibacterial Activity : Research on pyridonecarboxylic acids and their derivatives, including those with fluoro and bromo substituents on the naphthyridine ring, has shown promising antibacterial activity. This suggests their potential as scaffolds for developing new antibacterial drugs, emphasizing the importance of bromo-fluoro substitutions in medicinal chemistry (Egawa et al., 1984).
Organic Synthesis and Materials Science
- Organic Synthesis Applications : A study on the abnormal behavior of an atropisomer, specifically 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, showcases the complex reactions these compounds can undergo, indicating their utility in synthesizing novel organic materials with potential applications in materials science and organic electronics (Leroux et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
1,5-naphthyridines, in general, are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
Given the diverse biological activities of 1,5-naphthyridines, it is likely that they interact with multiple biochemical pathways .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
3-bromo-7-fluoro-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHREQRUTYAXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)



![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)
![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)
![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2587057.png)
![N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2587058.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)
![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)

![4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2587063.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)
![Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2587067.png)
